2,4-Dichloro-3-methyl-1,5-dinitrobenzene
Overview
Description
2,4-Dichloro-3-methyl-1,5-dinitrobenzene is an organic compound with the molecular formula C7H4Cl2N2O4. It is a derivative of benzene, characterized by the presence of two chlorine atoms, one methyl group, and two nitro groups attached to the benzene ring. This compound is primarily used in research and industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-3-methyl-1,5-dinitrobenzene typically involves the nitration of 2,4-dichloro-3-methylbenzene. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid at controlled temperatures. The reaction conditions must be carefully monitored to ensure the selective nitration at the desired positions on the benzene ring .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar nitration process but on a larger scale. The reaction is conducted in large reactors with precise control over temperature, concentration, and reaction time to maximize yield and purity. The product is then purified through crystallization or distillation .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dichloro-3-methyl-1,5-dinitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles under appropriate conditions.
Reduction Reactions: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) in the presence of hydrogen gas.
Major Products:
Substitution: Products include derivatives where chlorine atoms are replaced by other functional groups.
Reduction: Major products include 2,4-dichloro-3-methyl-1,5-diaminobenzene.
Scientific Research Applications
2,4-Dichloro-3-methyl-1,5-dinitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in developing pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2,4-Dichloro-3-methyl-1,5-dinitrobenzene involves its interaction with nucleophiles and electrophiles. The nitro groups are electron-withdrawing, making the benzene ring more susceptible to nucleophilic attack. The chlorine atoms can participate in substitution reactions, leading to the formation of various derivatives. The compound’s effects are mediated through its ability to undergo these chemical transformations, impacting molecular targets and pathways .
Comparison with Similar Compounds
- 1,4-Dichloro-2-methyl-3,5-dinitrobenzene
- 1,5-Dichloro-2,4-dinitrobenzene
- 2,4-Dichloro-1,3,5-trinitrobenzene
Comparison: 2,4-Dichloro-3-methyl-1,5-dinitrobenzene is unique due to the specific positioning of its substituents, which influences its reactivity and applications.
Properties
IUPAC Name |
2,4-dichloro-3-methyl-1,5-dinitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2N2O4/c1-3-6(8)4(10(12)13)2-5(7(3)9)11(14)15/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPOQYGXPWJDBLY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC(=C1Cl)[N+](=O)[O-])[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80347268 | |
Record name | 2,4-Dichloro-3-methyl-1,5-dinitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80347268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51676-76-7 | |
Record name | 2,6-Dichloro-3,5-dinitrotoluene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51676-76-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Dichloro-3-methyl-1,5-dinitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80347268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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